1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
CAS No.: 1116045-43-2
Cat. No.: VC5335834
Molecular Formula: C26H30N4O2S
Molecular Weight: 462.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116045-43-2 |
|---|---|
| Molecular Formula | C26H30N4O2S |
| Molecular Weight | 462.61 |
| IUPAC Name | 1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H30N4O2S/c1-18-4-5-19(2)23(14-18)33-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-20-6-8-22(32-3)9-7-20/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31) |
| Standard InChI Key | YNMGQZGDNYZUTE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Introduction
Chemical Characterization and Structural Analysis
Molecular Identity and Nomenclature
The IUPAC name of the compound is 1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide . Its molecular formula is C₂₆H₃₀N₄O₂S, with a molecular weight of 462.6 g/mol . The structure integrates three key domains:
-
A piperidine-4-carboxamide backbone, which contributes to conformational flexibility and hydrogen-bonding capabilities.
-
A pyrimidin-4-yl group substituted at position 6 with a 2,5-dimethylphenylsulfanyl moiety, enhancing lipophilicity and potential π-π stacking interactions.
-
An N-[(4-methoxyphenyl)methyl] substituent, which introduces methoxy-driven polarity and aromatic interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₀N₄O₂S |
| Molecular Weight | 462.6 g/mol |
| logP (Partition Coefficient) | 5.78 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 9 |
| Polar Surface Area | 61.7 Ų |
Spectroscopic and Crystallographic Data
The compound’s SMILES notation is CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC, while its InChIKey (YNMGQZGDNYZUTE-UHFFFAOYSA-N) confirms stereochemical uniqueness . X-ray crystallography of analogous piperidine-carboxamides reveals a chair conformation for the piperidine ring, with the carboxamide group participating in intramolecular hydrogen bonding . The 2,5-dimethylphenylsulfanyl group adopts a planar configuration, favoring hydrophobic interactions in biological systems .
Synthesis and Industrial Scalability
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Formation of the Pyrimidine Core: A Suzuki-Miyaura coupling reaction between 4-chloro-6-iodopyrimidine and 2,5-dimethylthiophenol under palladium catalysis yields the 6-(2,5-dimethylphenylsulfanyl)pyrimidin-4-yl intermediate .
-
Piperidine Substitution: Nucleophilic substitution at the pyrimidine’s 4-position with piperidine-4-carboxamide derivatives, often using bases like potassium carbonate in dimethylformamide (DMF) .
-
N-Alkylation: Introduction of the 4-methoxybenzyl group via reductive amination or alkylation of the piperidine nitrogen, employing sodium cyanoborohydride and 4-methoxybenzaldehyde .
Key Reaction Conditions :
-
Temperature: 80–120°C for coupling reactions.
-
Catalysts: Pd(PPh₃)₄ for cross-coupling steps.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Industrial Production Challenges
Scalability requires optimization of:
-
Cost-Effective Catalysts: Transitioning from palladium to nickel-based catalysts for large-scale Suzuki couplings .
-
Solvent Recovery: Implementing continuous flow systems to recycle DMF and reduce waste .
-
Purity Control: High-performance liquid chromatography (HPLC) with >98% purity thresholds for pharmaceutical-grade material.
Biological Activity and Mechanism of Action
Table 2: In Vitro Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| A549 (NSCLC) | 1.2 | AURKA/CHK1 |
| MCF-7 (Breast) | 2.8 | EGFR |
| HT-29 (Colon) | 4.5 | PI3K/AKT |
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-induced macrophages, the compound reduces IL-6 and TNF-α production by 60% at 10 μM, likely via inhibition of NF-κB translocation . This aligns with structural analogs targeting the S1P receptor for autoimmune disease therapy .
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 45% in rats) due to high logP .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group to 4-hydroxybenzyl derivatives .
-
Excretion: Primarily renal (70%), with fecal elimination of sulfoxide metabolites.
Toxicity Considerations
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
-
Genotoxicity: Negative in Ames tests, but induces micronuclei at 100 μM .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Analogs
| Compound Modification | Anticancer IC₅₀ (μM) | Solubility (μg/mL) |
|---|---|---|
| 4-Ethoxyphenylmethyl (M779-0608) | 1.0 (A549) | 12.4 |
| 3,4-Dimethoxyphenylmethyl | 0.8 (MCF-7) | 8.9 |
| 4-Methoxyphenylmethyl (Target) | 1.2 (A549) | 10.2 |
The 4-methoxyphenylmethyl variant balances potency and solubility, outperforming ethoxy analogs in metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume